MT2 Receptor Inactivity vs. Active Agonist UCSF4226: Validated Negative Control Status
N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is designated by Sigma-Aldrich as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . UCSF4226 exhibits an EC50 of 6.3 nM at the MT2 receptor with 91-fold selectivity over MT1 [1]. The designated inactivity of the target compound is a functional prerequisite for its role—it must not activate MT2 at concentrations matching UCSF4226's active range, providing a matched-pair control where the agonist elicits a response and the control does not, thereby isolating receptor-specific pharmacology .
| Evidence Dimension | MT2 receptor functional activity (agonist vs. inactive control) |
|---|---|
| Target Compound Data | Inactive (no agonist activity at MT2; designated as inactive control) |
| Comparator Or Baseline | UCSF4226: EC50 = 6.3 nM at human MT2; 91-fold selective over MT1 |
| Quantified Difference | Functional inactivity (no measurable EC50) vs. potent agonism (EC50 6.3 nM) |
| Conditions | Human melatonin MT2 receptor functional assay; Sigma-Aldrich validated negative control designation ; UCSF4226 activity from published pharmacological characterization [1] |
Why This Matters
This validated inactive/active matched pair enables researchers to discriminate specific MT2-mediated effects from assay background, a critical requirement for reproducible receptor pharmacology studies and target validation experiments.
- [1] Dcchemicals. UCSF4226 Certificate of Analysis: EC50 6.3 nM at human MT2, 91-fold selectivity over MT1. View Source
